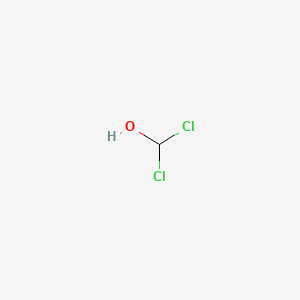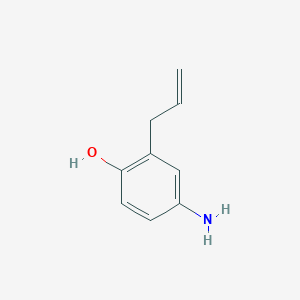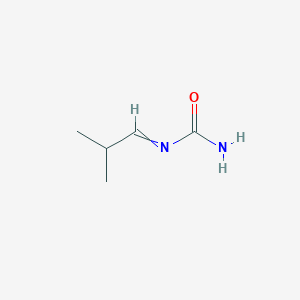
N-(2-Methylpropylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylpropylidene)urea, also known as isobutylidene diurea, is a derivative of urea. It is a nitrogen-containing compound that has found applications in various fields due to its unique chemical properties. This compound is particularly noted for its role in slow-release fertilizers, where it helps in the gradual release of nitrogen, thereby enhancing the efficiency of nutrient uptake by plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-Methylpropylidene)urea can be synthesized through the reaction of isobutyraldehyde with urea. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate. One common method involves the use of phenyliodine diacetate (PIDA) in the presence of an ammonia source, such as ammonium carbamate, in methanol . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using environmentally friendly and resource-efficient processes. The reaction conditions are optimized to ensure high yields and purity of the product. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are common practices to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methylpropylidene)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted urea compounds .
Aplicaciones Científicas De Investigación
N-(2-Methylpropylidene)urea has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which N-(2-Methylpropylidene)urea exerts its effects is primarily through its slow-release properties. In fertilizers, it gradually releases nitrogen, which is then absorbed by plants over an extended period. This slow-release mechanism helps in maintaining a consistent supply of nitrogen, enhancing plant growth and reducing the need for frequent fertilization .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(2-Methylpropylidene)urea include:
- N,N’-Diisopropylurea
- N,N’-Diethylurea
- N,N’-Dimethylurea
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique slow-release properties. This makes it particularly valuable in agricultural applications where controlled nitrogen release is crucial .
Propiedades
Número CAS |
31772-56-2 |
|---|---|
Fórmula molecular |
C5H10N2O |
Peso molecular |
114.15 g/mol |
Nombre IUPAC |
2-methylpropylideneurea |
InChI |
InChI=1S/C5H10N2O/c1-4(2)3-7-5(6)8/h3-4H,1-2H3,(H2,6,8) |
Clave InChI |
BPBWQJOFULENOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


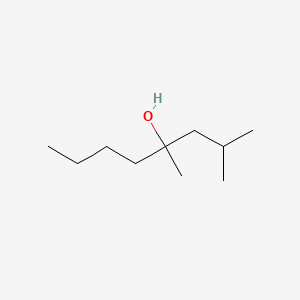
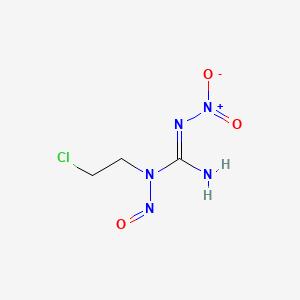
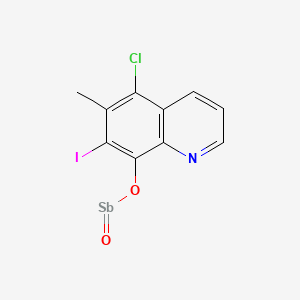
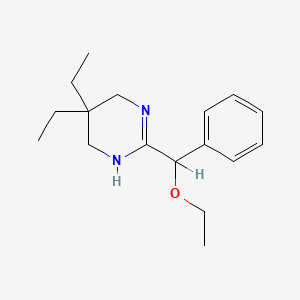

![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)

![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)

stannane](/img/structure/B14675285.png)
